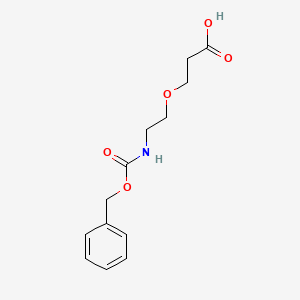

Cbz-NH-peg1-CH2CH2cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c15-12(16)6-8-18-9-7-14-13(17)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNWVZCUBIJZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cbz-NH-peg1-CH2CH2cooh chemical properties

An In-depth Technical Guide to Cbz-NH-PEG1-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, pharmaceutical sciences, and materials science. Its structure incorporates a terminal carboxylic acid, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and an amine group protected by a carboxybenzyl (Cbz) group.

This guide provides a comprehensive overview of its chemical properties, reactivity, and common experimental protocols for its application, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Chemical & Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for designing synthetic routes, purification procedures, and formulation strategies.

Table 1: General Chemical Properties

| Property | Value | Source |

| Systematic Name | 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid | |

| CAS Number | 1205751-19-4 | [2] |

| Molecular Formula | C₁₃H₁₇NO₅ | [2] |

| Molecular Weight | 267.28 g/mol | |

| Purity | ≥98% |

Table 2: Physical & Handling Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Storage Temperature | 4°C | |

| Solubility | Soluble in DMSO | [1] |

| Stability | Stable under recommended storage conditions. |

Table 3: Structural Identifiers

| Type | Identifier | Source |

| InChI | 1S/C13H17NO5/c15-12(16)6-8-18-9-7-14-13(17)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17)(H,15,16) | |

| InChI Key | CRNWVZCUBIJZEC-UHFFFAOYSA-N | |

| SMILES | O=C(O)CCOCCOCCNC(=O)OCC1=CC=CC=C1 |

Core Reactivity and Applications

The utility of this compound stems from its bifunctional nature. The terminal carboxylic acid and the Cbz-protected amine can be addressed with orthogonal chemistries, allowing for the sequential conjugation of two different molecules.

-

Carboxylic Acid Moiety (-COOH): This functional group is readily activated for coupling with primary or secondary amines to form stable amide bonds.

-

Cbz-Protected Amine (Cbz-NH-): The carboxybenzyl (Cbz or Z) group is a robust protecting group for amines. It is stable under a variety of reaction conditions but can be selectively removed, most commonly via catalytic hydrogenolysis, to liberate the free amine for subsequent reactions.[3]

This dual reactivity makes the molecule an ideal PEG-based linker for constructing PROTACs, where it can be used to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1]

Experimental Protocols

The following sections provide detailed methodologies for the two primary transformations involving this linker: activation of the carboxylic acid and deprotection of the amine.

Protocol 1: Carboxylic Acid Activation and Amine Coupling via EDC/NHS Chemistry

This two-step, one-pot reaction is a versatile method for conjugating the linker's carboxylic acid to an amine-containing molecule (e.g., a protein, peptide, or small molecule warhead). The process first involves the activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then efficiently reacts with a primary amine.[4][5]

Materials:

-

This compound

-

Amine-containing molecule of interest (Molecule-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS for aqueous applications

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)[6]

-

Activation Buffer (for aqueous reactions): 0.1 M MES, pH 5.5-6.0[4][7]

-

Coupling Buffer (for aqueous reactions): PBS, pH 7.2-7.5[4][7]

Procedure (Organic Solvent):

-

Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

-

Activator Addition: Add NHS (1.2-2.0 equivalents) and EDC (1.5-2.0 equivalents) to the solution.[4][6]

-

Activation: Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.[4][6]

-

Conjugation: Add the amine-containing molecule (1.0-1.5 equivalents) to the activated linker solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5 equivalents).[6]

-

Reaction: Stir the reaction mixture at room temperature for 2 hours to overnight. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction if necessary, dilute with an appropriate solvent, wash with aqueous solutions to remove excess reagents, and purify the final conjugate product, typically by flash column chromatography.

Procedure (Aqueous Buffer - for Bioconjugation):

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a stock solution of the linker in DMF or DMSO. Prepare the amine-containing molecule (e.g., protein) in Coupling Buffer (PBS, pH 7.4).[4]

-

Activation: In a separate reaction, dissolve the linker in Activation Buffer (MES, pH 6.0). Add EDC (2-5 fold molar excess) and NHS (1.2-2 fold molar excess relative to the linker). Incubate for 15-30 minutes at room temperature.[4]

-

Conjugation: Add the activated linker solution to the protein solution. The optimal molar excess of linker to protein (commonly 1.5 to 20-fold) should be determined empirically.[4][5]

-

Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

-

Quenching: Quench the reaction by adding hydroxylamine (B1172632) or another amine-containing buffer to hydrolyze unreacted NHS esters.[6][8]

-

Purification: Remove excess reagents and byproducts using dialysis or a desalting column.[7][8]

Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for removing the Cbz protecting group to yield the free amine.[3] It involves the cleavage of the benzyl (B1604629) C-O bond using hydrogen gas in the presence of a palladium catalyst.[3]

Materials:

-

Cbz-protected compound

-

Palladium on carbon (Pd/C), typically 5-10% w/w

-

Solvent (e.g., Methanol (B129727), Ethanol, Ethyl Acetate, THF)[3]

-

Hydrogen (H₂) source (balloon or hydrogenation apparatus)

-

Inert filtration aid (e.g., Celite)

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.

-

Catalyst Addition: Carefully add 5-10 mol% of Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or place the vessel in a hydrogenation apparatus. Evacuate and purge the flask with hydrogen several times.

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon is sufficient).[3][9]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3] Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine product, which can be purified further if necessary.

Mandatory Visualizations

Diagram 1: General PROTAC Synthesis Workflow

The following diagram illustrates the logical workflow for using this compound to synthesize a PROTAC molecule by sequentially coupling a target protein ligand (Warhead) and an E3 ligase ligand.

Caption: Logical workflow for PROTAC synthesis using the bifunctional linker.

Diagram 2: EDC/NHS Coupling Reaction Pathway

This diagram shows the chemical reaction pathway for the activation of the linker's carboxylic acid and subsequent reaction with an amine.

Caption: Reaction pathway for EDC/NHS-mediated amide bond formation.

References

- 1. Cbz-NH-PEG1-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. total-synthesis.com [total-synthesis.com]

A Technical Guide to Cbz-NH-PEG1-CH2CH2COOH: A Bifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cbz-NH-PEG1-CH2CH2COOH, a heterobifunctional linker integral to the synthesis of advanced therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, applications, and relevant experimental protocols, offering a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.

Introduction to this compound

This compound, with the systematic IUPAC name 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid, is a discrete polyethylene (B3416737) glycol (PEG) linker. It features two distinct functional groups: a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. This bifunctional nature allows for the sequential conjugation of two different molecules, making it a valuable tool in the construction of complex bioconjugates.

The core structure consists of a single ethylene (B1197577) glycol unit, which imparts hydrophilicity, flexibility, and biocompatibility to the final conjugate. The Cbz protecting group provides a stable means of masking the amine functionality during synthesis, which can be selectively removed under specific conditions to allow for subsequent chemical modifications. The terminal carboxylic acid is readily activated for coupling with amine-containing molecules.

A closely related analogue, Cbz-NH-PEG1-CH2COOH (2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid), is also frequently utilized in similar applications. For clarity, this guide will address both molecules, highlighting their distinct properties where applicable.

Physicochemical Properties

The fundamental properties of these linkers are summarized below, compiled from various chemical supplier data. Purity levels are consistently reported to be above 95-98%.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 1205751-19-4[1][2] |

| Molecular Formula | C13H17NO5[1] |

| Molecular Weight | 267.28 g/mol [1][3] |

| IUPAC Name | 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid[2] |

| Appearance | Solid[3] |

| Purity | >95%[3] |

| Storage Conditions | -20°C for long-term storage[3] |

Table 2: Physicochemical Data for Cbz-NH-PEG1-CH2COOH

| Property | Value |

| CAS Number | 1260092-43-0[4] |

| Molecular Formula | C12H15NO5[4] |

| Molecular Weight | 253.25 g/mol [4] |

| IUPAC Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid[4] |

| Appearance | Solid[5] |

| Purity | >95%[4] |

| Storage Conditions | -20°C for long-term storage[5] |

Applications in Drug Development

The primary application of this compound and its analogue is in the field of targeted protein degradation, specifically in the synthesis of PROTACs.[6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

These PEG-based linkers serve to connect the two key components of a PROTAC: a ligand that binds to the POI and a ligand that recruits an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). The length and flexibility of the PEG linker are critical for the proper formation of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

The general workflow for the application of these linkers in PROTAC development is depicted below.

Experimental Protocols

While specific, detailed protocols for the synthesis and use of this compound are often proprietary, the following sections provide representative methodologies based on established chemical principles for the synthesis of similar molecules and their conjugation.

General Synthesis of Cbz-Protected Amino-PEG-Carboxylic Acids

The synthesis of this compound can be conceptualized in a multi-step process starting from readily available starting materials. A plausible synthetic route is outlined below.

Protocol for Cbz Protection (Step 1):

-

Dissolve 2-(2-aminoethoxy)ethanol in a suitable solvent such as a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as sodium bicarbonate (NaHCO3), to the solution.

-

Slowly add benzyl (B1604629) chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Cbz-NH-PEG1-OH.

Protocol for Alkylation and Hydrolysis (Steps 2 & 3):

-

Dissolve the Cbz-NH-PEG1-OH intermediate in a suitable aprotic solvent.

-

Add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group.

-

Add tert-butyl acrylate and allow the Michael addition to proceed.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the tert-butyl ester intermediate and purify as necessary.

-

Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the tert-butyl ester.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to yield the final product, this compound.

Bioconjugation Protocol: Amide Bond Formation

The terminal carboxylic acid of the linker can be coupled to a primary amine on a target molecule (e.g., an E3 ligase ligand or a POI ligand) using standard carbodiimide (B86325) chemistry.

Protocol for EDC/NHS Coupling:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound in an appropriate anhydrous solvent (e.g., dimethylformamide or dichloromethane).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to the solution. Typically, a slight molar excess of EDC and NHS relative to the linker is used.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

-

-

Coupling to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in a suitable buffer or solvent.

-

Add the solution of the NHS-activated linker to the amine-containing molecule.

-

If necessary, add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

-

Allow the reaction to proceed at room temperature for several hours or overnight.

-

-

Purification:

-

Monitor the reaction progress using an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, purify the resulting conjugate using techniques such as column chromatography, preparative high-performance liquid chromatography (HPLC), or precipitation.

-

The logical flow of this conjugation is illustrated below.

Signaling Pathways

As a component of a PROTAC, this compound does not directly participate in a signaling pathway itself. Instead, it facilitates the hijacking of the cellular ubiquitin-proteasome system (UPS) for targeted protein degradation. The general signaling cascade initiated by a PROTAC is depicted below.

Conclusion

This compound and its related analogues are versatile bifunctional linkers that are instrumental in the development of PROTACs and other complex bioconjugates. Their well-defined structure, which includes a protected amine, a flexible PEG spacer, and a reactive carboxylic acid, provides medicinal chemists with a powerful tool for connecting molecular fragments with precision and control. A thorough understanding of their properties and the relevant conjugation chemistries is essential for their successful application in the design and synthesis of next-generation therapeutics.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ijacskros.com [ijacskros.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-PEG-CH2COOH (MW 3400) | 10366-71-9 | Benchchem [benchchem.com]

- 6. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 7. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Cbz-NH-peg1-CH2CH2cooh structure and synthesis

An In-depth Technical Guide to Cbz-NH-PEG1-CH2CH2COOH

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the structure, synthesis, and applications of the bifunctional linker, this compound.

Core Structure and Properties

This compound is a heterobifunctional linker molecule commonly utilized in chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

The official IUPAC name for this compound is 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid .[1] The presence of the Cbz group allows for selective deprotection to reveal a primary amine, while the terminal carboxylic acid is readily available for amide bond formation. The single PEG unit enhances the linker's solubility in aqueous media, a crucial property for biological applications.[2][3]

Chemical Structure

Figure 1: Chemical structure of this compound

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 1205751-19-4 | [1] |

| Molecular Formula | C₁₃H₁₇NO₅ | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| IUPAC Name | 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid | [1] |

| Typical Purity | >98% | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | 4°C | [1] |

Synthesis of this compound

-

Aza-Michael Addition: A conjugate addition of N-Cbz-2-aminoethanol to an acrylate (B77674) ester (e.g., ethyl acrylate) to form the corresponding ester precursor.

-

Saponification: Hydrolysis of the resulting ester under basic conditions to yield the final carboxylic acid product.

Synthesis Pathway Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are generalized methodologies based on standard procedures for Aza-Michael additions and subsequent ester hydrolysis.

Protocol 1: Synthesis of Ethyl 3-(2-(((benzyloxy)carbonyl)amino)ethoxy)propanoate

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Cbz-2-aminoethanol (1.0 equivalent) and ethyl acrylate (1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 equivalents). For a solvent-free approach, the reagents are mixed neat. Alternatively, methanol (B129727) can be used as a solvent.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-24 hours.

-

Workup & Purification: Upon completion, if a solvent was used, remove it under reduced pressure. The crude residue can be purified by flash column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure ester product.

Protocol 2: Saponification to this compound

-

Dissolution: Dissolve the purified ester from the previous step (1.0 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water.

-

Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 equivalents), to the solution.

-

Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting ester.

-

Acidification & Extraction: Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 using a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (B109758) (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Application in PROTAC Synthesis

This compound is a valuable building block for synthesizing PROTACs. Its bifunctional nature allows for the sequential conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Experimental Workflow Diagram

Caption: Workflow for using the linker in PROTAC synthesis.

The typical workflow is as follows:

-

First Amide Coupling: The carboxylic acid end of the this compound linker is activated using standard peptide coupling reagents (e.g., EDC, HOBt) and reacted with an amine-functionalized ligand for the target protein.

-

Cbz Deprotection: The Cbz protecting group on the resulting conjugate is removed via catalytic hydrogenolysis (e.g., H₂ gas over a palladium on carbon catalyst).[4] This step reveals a free primary amine on the linker.

-

Second Amide Coupling: The newly exposed amine is then coupled with a carboxylic acid-functionalized E3 ubiquitin ligase ligand, again using standard amide coupling conditions (e.g., HATU, DIPEA), to yield the final PROTAC molecule.

References

In-depth Technical Guide: Cbz-NH-PEG1-CH2CH2COOH

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of Cbz-NH-PEG1-CH2CH2COOH, a key building block in modern drug development, particularly in the field of targeted protein degradation.

Core Compound Data

The quantitative data for this compound is summarized in the table below. This molecule is a heterobifunctional linker containing a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid, connected by a single polyethylene (B3416737) glycol (PEG) unit. The PEG linker enhances solubility and provides a flexible spacer in the final conjugate.

| Property | Value | Source |

| Molecular Weight | 267.28 g/mol | [1][2] |

| Molecular Formula | C13H17NO5 | [1][2] |

| CAS Number | 1205751-19-4 | [1][2] |

| Purity | Typically >95% | [2] |

| Appearance | Solid | [2] |

| IUPAC Name | 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid | [3] |

Applications in Drug Development

This compound is primarily utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[4]

The bifunctional nature of this linker allows for the covalent attachment of two different ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The PEG component of the linker provides a hydrophilic and flexible spacer, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and subsequent degradation of the target protein.

General Experimental Protocol for PROTAC Synthesis

Below is a generalized protocol for the synthesis of a PROTAC using a linker like this compound. Specific reaction conditions may vary depending on the nature of the ligands.

-

Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated to facilitate amide bond formation. This is typically achieved using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate aprotic solvent like dimethylformamide (DMF).

-

Coupling with the First Ligand: The activated linker is then reacted with the amine group of the first ligand (either the E3 ligase ligand or the target protein ligand). The reaction is typically stirred at room temperature for several hours to overnight.

-

Deprotection of the Cbz Group: The Cbz protecting group on the other end of the linker is removed. This is commonly achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield a free amine.

-

Coupling with the Second Ligand: The newly exposed amine is then coupled to the carboxylic acid of the second ligand, again using standard peptide coupling reagents.

-

Purification: The final PROTAC molecule is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The identity and purity of the final product are confirmed by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the PROTAC Mechanism

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation.

Caption: PROTAC Synthesis and Mechanism of Action.

References

The Strategic Role of the Carbobenzyloxy (Cbz) Group in PEG Linker Chemistry for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The convergence of polymer chemistry and pharmacology has paved the way for sophisticated drug delivery systems and novel therapeutic modalities. Polyethylene (B3416737) glycol (PEG) linkers are central to this advancement, offering enhanced solubility, biocompatibility, and favorable pharmacokinetic profiles to conjugated molecules. The precise control of reactivity during the synthesis and application of these linkers is paramount. This guide provides a comprehensive overview of the pivotal function of the carbobenzyloxy (Cbz) protecting group in the context of PEG linkers, with a focus on its application in bioconjugation and drug delivery.

Core Function of the Cbz Protecting Group in PEG Linkers

The carbobenzyloxy (Cbz or Z) group is a well-established amine-protecting group in organic synthesis.[1] When incorporated into PEG linkers, its primary function is to temporarily block the reactivity of a primary or secondary amine. This strategic protection is crucial for several reasons:

-

Controlled Synthesis and Functionalization: In the construction of heterobifunctional PEG linkers, one end may need to react while the other remains inert. For instance, in a Cbz-NH-PEG-COOH linker, the carboxylic acid end can be activated and coupled to a molecule of interest without interference from the amine, which is rendered non-nucleophilic by the Cbz group.[2][3]

-

Directional Conjugation: The Cbz group ensures that conjugation reactions occur at specific sites. In multi-step syntheses, such as the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the Cbz group allows for the sequential attachment of different molecular entities to the PEG linker in a controlled manner.[4][5]

-

Orthogonal Protection Strategies: The Cbz group is compatible with other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[6][7] This orthogonality is a cornerstone of complex molecular synthesis, enabling the selective deprotection and reaction of different functional groups within the same molecule under distinct conditions.[6]

Data Presentation: Quantitative Analysis of Cbz Protection and Deprotection

The efficiency of the protection and deprotection steps is critical for the overall yield and purity of the final PEG-linker conjugate. The following tables summarize representative quantitative data for these reactions.

Table 1: Cbz Protection of Amines using PEG as a Reaction Medium

This table presents the reaction times and yields for the Cbz protection of various amines, where polyethylene glycol (PEG) is utilized as an eco-friendly and efficient reaction medium.[5][8]

| Entry | Amine Substrate | Product | Time (min) | Yield (%) |

| 1 | Aniline | N-Cbz-aniline | 5 | 95 |

| 2 | 4-Methylaniline | N-Cbz-4-methylaniline | 10 | 89 |

| 3 | 4-Methoxyaniline | N-Cbz-4-methoxyaniline | 10 | 87 |

| 4 | Benzylamine | N-Cbz-benzylamine | 2 | 95 |

| 5 | Cyclohexylamine | N-Cbz-cyclohexylamine | 5 | 95 |

| 6 | Glycine methyl ester | N-Cbz-glycine methyl ester | 6 | 90 |

Table 2: Comparison of Cbz and Boc Protecting Groups

This table provides a comparative overview of the key characteristics of Cbz and Boc protecting groups, highlighting their orthogonal nature which is highly valuable in multi-step synthesis.[9]

| Feature | Cbz (Benzyloxycarbonyl) Group | Boc (tert-Butoxycarbonyl) Group |

| Protecting Reagent | Benzyl (B1604629) chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O |

| Protection Conditions | Typically basic conditions (e.g., NaHCO₃, NaOH) in aqueous/organic mixtures. | Flexible; can be performed under basic (e.g., NaOH, DMAP), neutral, or mildly acidic conditions. |

| Deprotection Conditions | Primarily catalytic hydrogenolysis (H₂, Pd/C). Also removable with strong acids (e.g., HBr/AcOH). | Mild to strong acidic conditions (e.g., Trifluoroacetic acid (TFA), HCl). |

| Stability | Stable to acidic and mild basic conditions. Labile to hydrogenolysis. | Stable to basic conditions and hydrogenolysis. Labile to acid. |

Experimental Protocols

The following are detailed methodologies for key experiments involving Cbz-protected PEG linkers.

General Protocol for Cbz Protection of an Amine-Terminated PEG

This protocol describes the protection of an amine-terminated PEG (NH₂-PEG-X) using benzyl chloroformate.

Materials:

-

Amine-terminated PEG (e.g., NH₂-PEG-COOH) (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Tetrahydrofuran (THF) and Water (2:1 v/v)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the amine-terminated PEG in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the Cbz-protected PEG linker.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Characterization:

-

¹H NMR: The successful protection is confirmed by the appearance of characteristic peaks for the benzyl protons of the Cbz group (around 5.1 ppm for the CH₂ and 7.3 ppm for the aromatic protons).[10][11]

-

Mass Spectrometry: ESI-MS can be used to confirm the molecular weight of the Cbz-protected PEG linker.

General Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz group from a Cbz-protected PEG linker to yield a free amine.[9]

Materials:

-

Cbz-protected PEG linker (e.g., Cbz-NH-PEG-Drug) (1.0 equiv)

-

Palladium on carbon (10% Pd/C) (5-10 mol%)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen gas (H₂) balloon or a hydrogenation apparatus

-

Celite

Procedure:

-

Dissolve the Cbz-protected PEG linker in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine-terminated PEG conjugate.

Characterization:

-

¹H NMR: The disappearance of the benzyl proton signals of the Cbz group confirms successful deprotection.[12][13]

-

Mass Spectrometry: ESI-MS will show a decrease in molecular weight corresponding to the loss of the Cbz group.

Mandatory Visualizations

Workflow for PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker, which is often a PEG chain. The synthesis of PROTACs frequently employs protecting group strategies, such as the use of Cbz-protected PEG linkers, to ensure the correct assembly of the final molecule.

Caption: Workflow of PROTAC synthesis and its cellular mechanism of action.

Logical Relationship: Orthogonal Deprotection Strategy

The orthogonality of Cbz and Boc protecting groups is a powerful tool in the synthesis of complex molecules where different amine groups need to be selectively functionalized.

Caption: Orthogonal deprotection of Cbz and Boc groups for selective functionalization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CBZ-NH-PEG8-COOH | CAS:1334177-87-5 | Biopharma PEG [biochempeg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and characterization of novel α-monomers of peptide nucleic acid [redalyc.org]

- 11. benchchem.com [benchchem.com]

- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Short-Chain PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of short-chain Polyethylene Glycol (PEG) linkers, which are critical components in the development of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. Understanding the solubility of these linkers is paramount for optimizing reaction conditions, formulation, and the overall pharmacokinetic profile of therapeutic agents.

Core Concepts in PEG Linker Solubility

Polyethylene glycol is a polyether compound known for its hydrophilicity, biocompatibility, and solubility in a wide range of solvents.[1][2] These properties are conferred to molecules to which they are attached, a process known as PEGylation. Short-chain PEG linkers, typically those with 2 to 12 ethylene (B1197577) glycol units, are instrumental in modern drug design, offering a balance between increased solubility and minimal impact on the molecular weight of the final conjugate.[3][]

The solubility of a PEG linker is not an intrinsic constant but is influenced by a combination of factors:

-

PEG Chain Length: The number of ethylene glycol units is a primary determinant of a PEG linker's solubility.[3] Generally, a longer PEG chain imparts greater water solubility.[5] This is due to the increased number of ether oxygens available for hydrogen bonding with water molecules.

-

Terminal Functional Groups: The nature of the functional groups at the ends of the PEG chain significantly impacts its overall solubility.[6][7] Hydrophilic end groups, such as amines and carboxylic acids, can enhance aqueous solubility, while more hydrophobic moieties can decrease it.[8][9]

-

Solvent System: Short-chain PEG linkers exhibit broad solubility in both aqueous solutions and a variety of organic solvents. Common solvents in which PEGs are readily soluble include water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[10][11] They are generally less soluble in nonpolar solvents like ethers and hydrocarbons.

-

Temperature: Temperature can influence the solubility of PEG linkers. For instance, gentle heating can aid in the dissolution of PEGs in certain organic solvents. Conversely, some aqueous solutions of short-chain PEGs can exhibit temperature-dependent phase behavior.

Quantitative Solubility Data

While the qualitative solubility of short-chain PEG linkers is well-established, precise quantitative data can be sparse in publicly available literature. The following tables summarize the available quantitative and qualitative solubility information for representative short-chain PEG linkers.

Table 1: Quantitative Solubility of Selected Short-Chain PEG Linkers

| PEG Linker | Molecular Weight ( g/mol ) | Solvent | Solubility | Notes |

| Amino-PEG4-amine | 236.31 | Water | 120 mg/mL | Requires sonication for dissolution. |

| Amino-PEG4-amine | 236.31 | DMSO | 120 mg/mL | Requires sonication for dissolution. |

| m-PEG8-CH2COOH | 442.50 | DMSO | 200 mg/mL | Requires sonication for dissolution. |

| PEG 8000 | ~8000 | Water | ~630 mg/mL | Data for a long-chain PEG for comparison. |

Table 2: Qualitative Solubility of Short-Chain PEG Linkers with Various Functional Groups

| PEG Linker Type | Common Solvents for Good Solubility |

| Amino-PEG-Amine | Water, DMSO, DCM, DMF |

| Amino-PEG-Acid | Water, DMSO, DCM, DMF |

| Thiol-PEG-Acid | Soluble in most pure solvents |

| Alkyne-PEG-Amine | DMSO, DMF, DCM, THF, Chloroform |

| m-PEG-Carboxylic Acid | DCM, DMF, DMSO, Water |

Note: The qualitative data is based on information from commercial suppliers. Researchers should always refer to the specific product datasheet for the most accurate information.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound in a solvent for a sufficient period to achieve a saturated solution.

Materials

-

Short-chain PEG linker (solid form)

-

Solvent of interest (e.g., deionized water, PBS, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, LC-MS, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of the solid short-chain PEG linker to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vial at a high speed to pellet the excess solid.

-

Sample Collection: Carefully collect a sample of the supernatant, ensuring that no solid particles are transferred. It is recommended to filter the supernatant through a syringe filter as an additional precaution.

-

Dilution: If necessary, dilute the saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the PEG linker in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of the PEG linker in the chosen solvent, taking into account any dilution factors. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the factors influencing PEG linker solubility and a typical experimental workflow for its determination.

Conclusion

The solubility of short-chain PEG linkers is a multifaceted property that is fundamental to their application in drug development. While general trends indicate high solubility in aqueous and common organic solvents, researchers must consider the specific chain length and terminal functional groups for their particular application. The shake-flask method provides a reliable means of determining quantitative solubility, which is essential for reproducible and successful bioconjugation and formulation development. As the field of targeted therapeutics continues to advance, a thorough understanding of the physicochemical properties of these critical linkers will remain a cornerstone of innovation.

References

- 1. chempep.com [chempep.com]

- 2. interchim.fr [interchim.fr]

- 3. precisepeg.com [precisepeg.com]

- 5. PEG-14, 17598-96-8 | BroadPharm [broadpharm.com]

- 6. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]

- 7. PEG Thiol Linker, PEG-SH,Thiol PEGylation PEG | AxisPharm [axispharm.com]

- 8. Amino-PEG2-amine - Creative Biolabs [creative-biolabs.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Amino-PEG8-acid, 756526-04-2 | BroadPharm [broadpharm.com]

- 11. Amino-PEG8-amine, 82209-36-7 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Bifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional PEG Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation and drug delivery. These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, serve as flexible, hydrophilic spacers to connect two molecular entities. Bifunctional PEG linkers, possessing reactive functional groups at both ends, are particularly valuable for their ability to crosslink molecules, thereby enhancing the therapeutic properties of biopharmaceuticals.[1][2]

The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. Key benefits include enhanced solubility and stability, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity.[1] Bifunctional PEG linkers are broadly categorized into two main types:

-

Homobifunctional PEGs: These linkers possess two identical functional groups (X-PEG-X) and are primarily used for cross-linking identical molecules or for creating symmetric constructs.[2][3]

-

Heterobifunctional PEGs: These linkers have two different functional groups (X-PEG-Y), allowing for the sequential and controlled conjugation of two distinct molecules. This specificity is crucial in applications like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

This technical guide provides a comprehensive overview of bifunctional PEG linkers, including their chemical properties, applications, and the experimental protocols for their use.

Core Chemistries of Bifunctional PEG Linkers

The versatility of bifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their termini. The choice of chemistry is dictated by the available functional groups on the target molecules (e.g., proteins, peptides, small molecule drugs).

Amine-Reactive Chemistries

Primary amines, abundant on the surface of proteins (lysine residues and the N-terminus), are a common target for PEGylation.

-

N-Hydroxysuccinimide (NHS) Esters: NHS-activated PEGs react with primary amines under neutral to slightly basic conditions (pH 7-9) to form stable amide bonds. This is one of the most widely used methods for protein modification.[5]

-

Aldehydes: PEG aldehydes react with primary amines via reductive amination in the presence of a reducing agent like sodium cyanoborohydride. This reaction can be more specific to the N-terminus of a protein under controlled pH conditions.

Thiol-Reactive Chemistries

Cysteine residues, with their thiol groups, offer a more specific site for conjugation due to their lower abundance compared to lysine.

-

Maleimides: Maleimide-functionalized PEGs react specifically with thiol groups at a pH range of 6.5-7.5 to form a stable thioether bond.

-

Vinyl Sulfones: These groups also react with thiols to form stable thioether linkages.

Bioorthogonal Chemistries

"Click chemistry" reactions provide high specificity and efficiency, even in complex biological environments.

-

Azide-Alkyne Cycloaddition: PEGs functionalized with azide (B81097) and alkyne groups can be conjugated via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions.

Quantitative Data on Bifunctional PEG Linker Performance

The choice of bifunctional PEG linker, including its type, length, and architecture, has a profound impact on the properties and efficacy of the resulting bioconjugate. The following tables summarize quantitative data from various studies to guide linker selection.

Table 1: Comparison of Homobifunctional vs. Heterobifunctional PEG Linkers

| Parameter | Homobifunctional PEG (e.g., HO-PEG18-OH) | Heterobifunctional PEG (e.g., Mal-PEG-NHS) | Reference(s) |

| Conjugation Strategy | One-pot reaction | Sequential, two-step reaction | [3] |

| Reaction Control | Lower; risk of polymerization and product mixture | High; orthogonal reactivity allows for controlled conjugation | [3] |

| Typical Yield of Desired Conjugate | 30-50% | 60-80% | [3] |

| Product Purity (before purification) | Lower; heterogeneous mixture | Higher; more defined product | [3] |

| Applications | Protein cross-linking, hydrogel formation | ADCs, PROTACs, surface modification | [2][3] |

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Half-life (t1/2) | Tumor Growth Inhibition | Reference(s) |

| No PEG | 0.1 nM | 19.6 min | Moderate | [6] |

| PEG4 | 0.15 nM | - | - | [7] |

| PEG8 | 0.2 nM | - | - | [7] |

| PEG12 | 0.3 nM | - | - | [7] |

| 4 kDa | 0.45 nM | 49 min (2.5x increase) | Good | [6] |

| 10 kDa | 2.2 nM | 219.5 min (11.2x increase) | Excellent | [6] |

Table 3: Influence of PEG Linker Length on PROTAC Degradation Efficiency

| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |

| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [8] |

| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [8] |

| BRD4 | PEG | 0 | < 0.5 µM | - | [8] |

| BRD4 | PEG | 1-2 | > 5 µM | - | [8] |

| BRD4 | PEG | 4-5 | < 0.5 µM | - | [8] |

Table 4: Comparison of Linear vs. Branched PEG Linkers in ADCs

| Parameter | Linear PEG Linker | Branched PEG Linker | Reference(s) |

| Hydrodynamic Radius | Smaller | Larger | [9] |

| In Vivo Half-life | Shorter | Longer | [9] |

| Drug-to-Antibody Ratio (DAR) | Typically lower for hydrophobic drugs | Can enable higher DARs | [10] |

| In Vitro Cytotoxicity (IC50) | 0.074 nM (ADC with PEG8 equivalent) | 0.68 nM (ADC with PEG4 equivalent) | [7] |

| In Vivo Efficacy | May be lower due to faster clearance | Often improved due to longer circulation | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving bifunctional PEG linkers.

Protocol 1: Amine-Reactive PEGylation of an Antibody using an NHS-Ester Linker

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Heterobifunctional PEG-NHS ester reagent (e.g., Mal-PEG-NHS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted PEG linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

-

Protocol 2: Thiol-Reactive Conjugation to a PEGylated Antibody

Materials:

-

PEGylated antibody with a maleimide (B117702) group (from Protocol 1)

-

Thiol-containing molecule (e.g., a cytotoxic drug)

-

Reaction buffer (e.g., PBS, pH 6.5-7.5)

-

Purification system (e.g., SEC or HIC)

Procedure:

-

Molecule Preparation:

-

Dissolve the thiol-containing molecule in a compatible solvent (e.g., DMSO).

-

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the maleimide-PEGylated antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the final antibody-drug conjugate using SEC to remove unreacted small molecules or hydrophobic interaction chromatography (HIC) to separate different drug-to-antibody ratio (DAR) species.

-

Protocol 3: Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Materials:

-

Purified ADC sample

-

HIC column

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

-

-

Data Analysis:

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4).

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of DARn * n) / Σ (% Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for a given peak.

-

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC samples and controls (unconjugated antibody, free drug)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the ADC and control articles in complete medium.

-

Treat the cells with the different concentrations and incubate for a period relevant to the drug's mechanism of action (e.g., 72-96 hours).

-

-

MTT Assay:

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of T-DM1 in HER2-positive cancer cells.

References

- 1. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 3. benchchem.com [benchchem.com]

- 4. purepeg.com [purepeg.com]

- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to PEGylation in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEGylation, a critical drug delivery technology. It delves into the core principles of PEGylation, its impact on pharmacokinetics, and the methodologies for creating and characterizing PEGylated therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the various stages of drug discovery and development.

The Core Principles of PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug. This modification is a well-established and widely used strategy to enhance the physicochemical and pharmacological properties of therapeutic agents. The hydrophilic and flexible nature of the PEG polymer confers several key advantages to the conjugated molecule.

Key Advantages of PEGylation:

-

Extended Circulatory Half-Life: PEGylation significantly increases the hydrodynamic size of the drug molecule. This increased size reduces its rate of renal clearance, thereby prolonging its circulation time in the bloodstream. This often translates to a reduced dosing frequency, which can improve patient compliance and overall quality of life.

-

Reduced Immunogenicity: The PEG chain can act as a shield, masking antigenic epitopes on the surface of therapeutic proteins. This "stealth" effect reduces the likelihood of the drug being recognized and neutralized by the immune system.

-

Enhanced Stability: PEGylation can protect therapeutic proteins from enzymatic degradation by sterically hindering the approach of proteolytic enzymes.

-

Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs, which can be a significant challenge in formulation development.

Potential Disadvantages of PEGylation:

-

Reduced Bioactivity: The attachment of a PEG chain near the active site of a protein can sometimes lead to steric hindrance, which may reduce its binding affinity to its target and, consequently, its biological activity.

-

Heterogeneity of Products: Traditional PEGylation methods can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations. This can pose challenges for characterization and ensuring batch-to-batch consistency.

-

Potential for Anti-PEG Antibodies: Although PEG is generally considered to be non-immunogenic, there have been reports of patients developing anti-PEG antibodies, which can lead to accelerated clearance of the PEGylated drug.

Impact of PEGylation on Pharmacokinetics: A Quantitative Overview

The most significant impact of PEGylation is the alteration of a drug's pharmacokinetic profile. The following table summarizes the pharmacokinetic parameters of several FDA-approved PEGylated drugs compared to their non-PEGylated counterparts, demonstrating the profound effect of this technology.

| Drug Class | Non-PEGylated Drug | PEGylated Drug | Half-Life (t½) of Non-PEGylated Drug | Half-Life (t½) of PEGylated Drug | Clearance (CL) of Non-PEGylated Drug | Clearance (CL) of PEGylated Drug | Key Findings & Citations |

| Granulocyte Colony-Stimulating Factor (G-CSF) | Filgrastim | Pegfilgrastim | 3-4 hours | 15-80 hours | ~40 mL/h/kg | ~14 mL/h/kg | PEGylation dramatically increases the half-life and reduces the clearance of filgrastim, allowing for once-per-chemotherapy-cycle dosing. |

| Interferon Alfa-2a | Interferon alfa-2a | Peginterferon alfa-2a | ~2.3 hours (absorption half-life) | ~50 hours (absorption half-life) | High renal clearance | >100-fold reduction in renal clearance | The large 40 kDa branched PEG on peginterferon alfa-2a leads to sustained absorption and significantly reduced renal clearance. |

| Interferon Alfa-2b | Interferon alfa-2b | Peginterferon alfa-2b | ~2.3 hours (absorption half-life) | ~4.6 hours (absorption half-life) | High renal clearance | ~10-fold reduction in clearance | The smaller 12 kDa linear PEG on peginterferon alfa-2b results in a more modest increase in half-life compared to the 40 kDa branched PEG. |

| TNF Inhibitor (Fab' fragment) | Etanercept (full antibody) | Certolizumab Pegol | ~70-130 hours | ~14 days | Not directly comparable | ~17-21 mL/h | Certolizumab pegol, a PEGylated Fab' fragment, has a half-life comparable to full monoclonal antibodies, demonstrating the effectiveness of PEGylation in extending the half-life of smaller protein fragments. |

| Uricase | Rasburicase | Pegloticase | ~8 hours | Variable, but significantly longer | Not directly comparable | Weight-dependent clearance | Pegloticase is designed for chronic treatment of gout by maintaining suppressed uric acid levels, which is achieved through its extended presence in circulation. |

Signaling Pathways of PEGylated Drugs

The therapeutic effect of PEGylated drugs is ultimately mediated by their interaction with specific cellular signaling pathways. The PEG moiety itself does not typically participate in signaling but ensures the drug reaches its target and remains there for an extended period.

Pegfilgrastim and the JAK-STAT Pathway

Pegfilgrastim, a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF), stimulates the production of neutrophils by binding to the G-CSF receptor on myeloid progenitor cells. This binding event activates the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Methodological & Application

Application Notes and Protocols for Cbz-NH-PEG1-CH2CH2COOH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG1-CH2CH2COOH is a heterobifunctional linker molecule integral to modern peptide synthesis and the development of targeted therapeutics. This linker incorporates a short polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the final conjugate. One terminus features a carboxylic acid (COOH) for amide bond formation, while the other is protected by a carboxybenzyl (Cbz) group, a well-established protecting group for amines. This unique structure makes it particularly valuable in the synthesis of complex biomolecules, including its prominent role as a linker in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. They consist of two active moieties—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a linker like this compound.[1] The linker's length, flexibility, and chemical properties are critical for the efficacy of the PROTAC.

These application notes provide detailed protocols for the use of this compound in peptide synthesis, with a focus on Solid-Phase Peptide Synthesis (SPPS), and its application in the construction of PROTACs.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C12H15NO5 | [2] |

| Molecular Weight | 253.25 g/mol | [2] |

| Appearance | Solid | --- |

| Purity | >95% | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Applications in Peptide Synthesis and Bioconjugation

The bifunctional nature of this compound allows for its versatile application in several areas of bioconjugation and drug development:

-

PROTAC Synthesis: As a fundamental component, it links the target protein binder and the E3 ligase ligand, forming the complete PROTAC molecule.[1]

-

Peptide PEGylation: The incorporation of the PEG moiety can improve the aqueous solubility, stability against proteolytic degradation, and overall bioavailability of synthetic peptides.[3][4]

-

Linker for Antibody-Drug Conjugates (ADCs): Similar to its role in PROTACs, it can be used to connect cytotoxic drugs to antibodies for targeted cancer therapy.[5]

-

Hydrophilic Spacer: In complex peptide structures, it can act as a flexible spacer to prevent steric hindrance between different domains of a molecule.[6]

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a peptide on a solid support, incorporating the this compound linker.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (2 eq), HBTU (1.95 eq), and HOBt (2 eq) in DMF.

-

Add DIPEA (4 eq) to the activation mixture and vortex briefly.

-

Immediately add the activated linker solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Peptide Chain Elongation:

-

Repeat the Fmoc deprotection and coupling steps for each subsequent Fmoc-amino acid in the desired sequence.

-

-

Cbz Group Deprotection (Hydrogenolysis - Performed after cleavage from resin if final N-terminus is to be free):

-

After cleaving the peptide from the resin and precipitating with ether, dissolve the crude peptide in a suitable solvent (e.g., methanol, acetic acid).

-

Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) for 2-16 hours.[7]

-

Monitor the reaction by HPLC-MS.

-

Upon completion, filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent to obtain the deprotected peptide.

-

-

Cleavage and Deprotection of Side Chains:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The Cbz group is generally stable to TFA treatment.[8]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the SPPS Workflow

Caption: Solid-Phase Peptide Synthesis workflow for incorporating the this compound linker.

Application in PROTAC Synthesis

The synthesis of a PROTAC molecule is a multi-step process that involves the separate synthesis of the target protein binder and the E3 ligase ligand, followed by their conjugation using a linker like this compound.

Conceptual Workflow for PROTAC Assembly

Caption: Conceptual workflow for the assembly of a PROTAC molecule using a heterobifunctional linker.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published in comparative studies, the benefits of PEGylation in peptides are well-documented.

| Parameter | General Effect of PEGylation | Notes |

| Solubility | Increased | The hydrophilic nature of the PEG chain improves solubility in aqueous buffers.[3] |

| Proteolytic Stability | Increased | The PEG chain can sterically hinder the approach of proteases, increasing the peptide's half-life.[3] |

| Immunogenicity | Decreased | PEGylation can mask antigenic epitopes on the peptide, reducing the immune response.[3] |

| Coupling Efficiency | Variable | The efficiency of coupling PEGylated linkers can depend on the steric hindrance and the coupling reagents used. Optimization may be required.[9] |

Conclusion

This compound is a valuable tool for researchers in peptide chemistry and drug development. Its defined structure, incorporating a hydrophilic PEG spacer and orthogonal protecting groups, allows for the controlled synthesis of complex biomolecules with enhanced properties. The provided protocols and conceptual workflows serve as a guide for the effective application of this linker in the synthesis of PEGylated peptides and the construction of targeted therapeutics like PROTACs. Careful optimization of coupling and deprotection steps is recommended to achieve high yields and purity of the final product.

References

- 1. Cbz-NH-PEG1-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. peptide.com [peptide.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the coupling rates in liquid-phase peptide synthesis using competition experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cbz-NH-PEG1-CH2CH2COOH for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cbz-NH-PEG1-CH2CH2COOH is a heterobifunctional linker featuring a short polyethylene (B3416737) glycol (PEG) spacer. This linker is particularly valuable in bioconjugation and drug development for creating complex biomolecules like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates three key components:

-

A Carboxylic Acid (-COOH): This group allows for straightforward conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond, typically via carbodiimide (B86325) chemistry (EDC/NHS).[4][5][6]

-

A Cbz-Protected Amine (-NH-Cbz): The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group for the amine.[7] This feature enables a two-step, directional conjugation strategy. After the carboxyl end is coupled, the Cbz group can be selectively removed to expose the amine for a second, distinct conjugation reaction.[8]

-

A PEG1 Spacer: The single polyethylene glycol unit enhances the hydrophilicity and solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final molecule.[9][10][11]

This application note provides detailed protocols for a two-step conjugation strategy using this compound, quantitative data for typical reactions, and visualizations to guide the experimental workflow.

Data Presentation

The efficiency of bioconjugation reactions can be influenced by several factors, including pH, reagent concentrations, and the specific properties of the biomolecules involved. The following table summarizes typical quantitative data for the described protocols.

| Parameter | Stage 1: Amine Conjugation | Stage 2: Cbz Deprotection | Stage 3: Second Conjugation |

| Reaction pH | Activation: 6.0; Coupling: 7.2-8.5[6][12] | Neutral (e.g., 7.0) | 7.0 - 9.0 |

| Typical Molar Excess of Reagents | EDC/Sulfo-NHS: 20-50 fold excess over linker | Catalyst: 10% w/w Pd/C | Payload: 5-10 fold excess over biomolecule |

| Reaction Time | Activation: 15 min; Coupling: 2-4 hours[12] | 1-4 hours | 1-2 hours |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

| Expected Conjugation Efficiency | >90% (Linker to Biomolecule #1) | >95% (Deprotection) | >80% (Payload to Linker) |

| Typical Final Purity | >95% (after purification) | Not Applicable | >90% (after purification) |

Note: These values are representative and should be optimized for each specific application.

Experimental Protocols

Protocol 1: Two-Step Sequential Bioconjugation

This protocol outlines the conjugation of two different molecules (Biomolecule #1, e.g., an antibody, and Biomolecule #2, e.g., a cytotoxic drug payload) using the this compound linker.

Materials:

-

Biomolecule #1 (containing primary amines, e.g., an antibody)

-

This compound linker

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[4]

-

Sulfo-NHS (N-hydroxysulfosuccinimide)[12]

-

Activation Buffer: 50 mM MES, pH 6.0[12]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Deprotection Catalyst: 10% Palladium on carbon (Pd/C)[8]

-

Hydrogen Source: H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate[8]

-

Solvent for Deprotection: Methanol or Ethanol

-

Biomolecule #2 (activated for reaction with an amine, e.g., an NHS-ester payload)

-

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis columns

Step 1: Activation of Linker and Conjugation to Biomolecule #1

-

Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture degradation.[4]

-

Linker Activation: Dissolve this compound in Activation Buffer. Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS relative to the linker. Incubate for 15 minutes at room temperature to form the reactive Sulfo-NHS ester.[5]

-

Biomolecule Preparation: Dissolve Biomolecule #1 in Coupling Buffer (PBS, pH 7.4).

-

Conjugation: Immediately add the activated linker solution to the Biomolecule #1 solution. A typical starting ratio is a 10-20 fold molar excess of the linker to the biomolecule.